Physicochemical properties of 2-(1,4-Diazepan-1-YL)acetonitrile
Physicochemical properties of 2-(1,4-Diazepan-1-YL)acetonitrile
An In-depth Technical Guide to the Physicochemical Properties of 2-(1,4-Diazepan-1-YL)acetonitrile
Foreword
This document provides a comprehensive technical guide on the physicochemical properties of 2-(1,4-diazepan-1-yl)acetonitrile. It has come to our attention that this compound is a novel or not widely documented molecule, with a notable absence of published experimental data in the scientific literature. Therefore, this guide is structured from the perspective of a senior application scientist, outlining a predictive analysis based on its chemical structure and providing a complete, field-proven experimental framework for its synthesis, characterization, and property determination. This document is intended for researchers, chemists, and drug development professionals who may be interested in this compound or its derivatives. We will ground our predictions in the known properties of its core structure, 1,4-diazepane (also known as homopiperazine), and deduce the influence of the N-acetonitrile substituent.
Molecular Structure and Predictive Analysis
The foundational step in characterizing any new chemical entity is a thorough analysis of its structure. The molecule consists of a saturated seven-membered heterocyclic diamine, 1,4-diazepane, to which an acetonitrile group is attached at one of the nitrogen atoms.
Chemical Structure
Caption: Proposed experimental workflow for synthesis and characterization.
Part A: Synthesis and Purification
The most direct and logical synthesis is the mono-N-alkylation of homopiperazine with an appropriate two-carbon electrophile bearing a nitrile group.
Protocol 2.1.1: Synthesis via N-Alkylation
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Reactant Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve 1,4-diazepane (1.0 eq) in a suitable aprotic solvent such as acetonitrile (10 volumes). Acetonitrile serves as both solvent and reactant in some contexts, but for controlled mono-alkylation, a non-reactive solvent is preferable. [1]2. Base Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 eq) to the mixture. This will act as an acid scavenger.
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Electrophile Addition: Slowly add 2-chloroacetonitrile (1.0-1.2 eq) dropwise to the stirring mixture at room temperature. The slight excess of the alkylating agent ensures the consumption of the starting material, but a large excess should be avoided to minimize di-alkylation.
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Reaction Monitoring: Heat the reaction mixture to 50-60°C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
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Work-up: Cool the reaction to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
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Extraction: Redissolve the crude residue in dichloromethane and wash with water to remove any remaining salts and unreacted homopiperazine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Protocol 2.1.2: Purification by Column Chromatography
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Stationary Phase: Prepare a silica gel column.
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Mobile Phase: Use a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate with 1-5% triethylamine to prevent amine tailing on the silica).
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Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-(1,4-diazepan-1-yl)acetonitrile.
Part B: Structural Elucidation
Protocol 2.2.1: Mass Spectrometry (MS)
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Method: Use Electrospray Ionization (ESI) in positive mode.
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Sample Preparation: Dissolve a small amount of the purified product in methanol or acetonitrile.
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Expected Result: A prominent ion peak at m/z 140.11 [M+H]⁺. High-resolution mass spectrometry (HRMS) should confirm the elemental composition.
Protocol 2.2.2: Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve ~5-10 mg of the product in a deuterated solvent such as chloroform-d (CDCl₃) or DMSO-d₆.
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¹H NMR Analysis (Predicted): Expect complex multiplets for the seven CH₂ groups of the diazepane ring. A key singlet corresponding to the -CH₂CN group should appear, likely in the 3.0-4.0 ppm range. A broad singlet for the N-H proton should also be visible.
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¹³C NMR Analysis (Predicted): Expect six distinct signals for the carbon atoms. A characteristic signal for the nitrile carbon (C≡N) should appear downfield (~115-125 ppm), and a signal for the CH₂CN carbon should be observed. The other five signals will correspond to the carbons of the diazepane ring.
Protocol 2.2.3: Fourier-Transform Infrared (FTIR) Spectroscopy
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Method: Attenuated Total Reflectance (ATR) is suitable for a liquid or solid sample.
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Expected Result: The presence of a sharp, medium-intensity absorption band in the range of 2240-2260 cm⁻¹ is a definitive indicator of the nitrile (C≡N) stretching vibration. A broad absorption in the 3200-3500 cm⁻¹ range would indicate the N-H stretch of the secondary amine.
Part C: Physicochemical Property Determination
Protocol 2.3.1: Melting Point Determination
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Method: Use a standard capillary melting point apparatus.
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Procedure: Place a small amount of the dried, solid product into a capillary tube. Heat slowly (1-2 °C/min) and record the temperature range from the appearance of the first liquid drop to complete liquefaction.
Protocol 2.3.2: Aqueous Solubility (Shake-Flask Method)
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Procedure: Add an excess amount of the compound to a known volume of purified water in a sealed vial.
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Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
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Separation: Centrifuge the solution to pellet the undissolved solid.
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Quantification: Carefully remove an aliquot of the supernatant, dilute as necessary, and determine the concentration using a previously developed analytical method, such as HPLC-UV. [2][3] Protocol 2.3.3: pKa Determination (Potentiometric Titration)
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Procedure: Dissolve a precisely weighed amount of the compound in water.
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Titration: Slowly titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) while monitoring the pH with a calibrated pH meter.
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Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. Two inflection points are expected, corresponding to the two nitrogen atoms.
Part D: Purity Assessment
Protocol 2.4.1: HPLC-UV Method Development
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Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
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Mobile Phase:
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Solvent A: Water with 0.1% formic acid or trifluoroacetic acid (to improve peak shape for amines).
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Solvent B: Acetonitrile or methanol.
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Elution: Start with a gradient elution (e.g., 5% to 95% B over 15 minutes) to determine the approximate retention time. Then, optimize for an isocratic or a shallower gradient method for routine analysis.
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Detection: Use a UV detector. A full wavelength scan should be performed to determine the λ_max for optimal sensitivity.
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Validation: The method should be validated for linearity, accuracy, and precision according to standard guidelines. [3][4]
Conclusion
While 2-(1,4-diazepan-1-yl)acetonitrile is not a commercially cataloged or extensively researched compound, its structure suggests it is readily synthesizable and possesses interesting physicochemical properties derived from its diamine core and polar nitrile function. The predictive analysis indicates a basic, polar molecule with potential for further functionalization. The experimental protocols detailed in this guide provide a robust and scientifically rigorous framework for any researcher or organization to synthesize, purify, and comprehensively characterize this novel chemical entity. This systematic approach ensures the generation of high-quality, reliable data essential for applications in medicinal chemistry, materials science, and beyond.
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